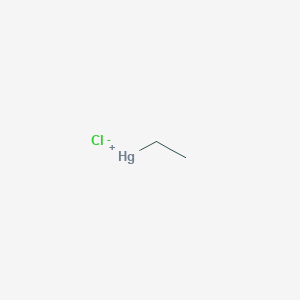

Ethylmercury chloride

Description

Ethylmercuric chloride is a highly toxic organomercury compound which is used as a fungicide for treating seeds. It has a role as a fungicide. It is a chlorine molecular entity and an organomercury compound.

A highly toxic compound used as a fungicide for treating seeds.

Properties

IUPAC Name |

chloro(ethyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5.ClH.Hg/c1-2;;/h1H2,2H3;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUGXIXRFGEYBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClHg | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042128 | |

| Record name | Chloroethylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl mercury chloride appears as silver iridescent crystals or white fluffy solid. Sublimes easily. Sensitive to light. Highly toxic. Causes skin burns and is absorbed through the skin., White silvery solid; Insoluble in water; [Merck Index] Silver crystalline solid; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylmercuric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

3.482 (NTP, 1992) - Denser than water; will sink | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

6.44 [mmHg] | |

| Record name | Ethylmercuric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-27-7 | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylmercury chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylmercuric chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceresan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ceresan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroethylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylmercury chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

378 °F (NTP, 1992) | |

| Record name | ETHYL MERCURY CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide on Ethylmercury Chloride: Synthesis Principles, Purification, and Characterization

Disclaimer: Ethylmercury chloride is a highly toxic organomercury compound. Its synthesis, handling, and disposal require specialized knowledge, stringent safety protocols, and appropriate engineering controls in a certified laboratory setting. This document is intended for informational and academic purposes for researchers, scientists, and drug development professionals and should not be interpreted as a guide for production. Always consult and adhere to all relevant safety data sheets (SDS) and institutional and governmental regulations before handling this substance.

Introduction

This compound (C₂H₅HgCl) is an organomercury compound historically used as a fungicide and a preservative, notably as a component in the production of Thimerosal (also known as Merthiolate).[1] It presents as white, iridescent flakes or crystals that sublime readily and are sensitive to light.[2] Due to its high toxicity, particularly its neurotoxicity and nephrotoxicity, its use has been significantly curtailed.[1] Understanding its synthesis and purification is crucial for toxicological research, the development of detection methods, and historical scientific review.

This guide provides a technical overview of the core principles behind the synthesis and purification of this compound, supported by data on its physical and chemical properties and methods for its characterization.

Principles of Synthesis

The synthesis of this compound typically involves the transfer of an ethyl group to a mercury(II) salt. The primary methods reported in the literature are based on organometallic reactions.

Grignard Reaction

A common laboratory-scale synthesis involves the reaction of an ethyl Grignard reagent, such as ethylmagnesium bromide (C₂H₅MgBr), with mercuric chloride (HgCl₂).[1] The ethyl group, acting as a nucleophile, displaces a chloride ion on the mercuric chloride to form the carbon-mercury covalent bond.

Reaction Scheme: C₂H₅MgBr + HgCl₂ → C₂H₅HgCl + MgBrCl

This method is reported to have yields ranging from 70% to 85%.[1]

Reaction with Tetraethyllead

An alternative industrial method involves the reaction of tetraethyllead ((C₂H₅)₄Pb) with mercuric chloride.[3] This reaction proceeds by transferring an ethyl group from the lead atom to the mercury atom.

Reaction Scheme: (C₂H₅)₄Pb + HgCl₂ → C₂H₅HgCl + (C₂H₅)₃PbCl

This reaction is noted to start at once with a considerable evolution of heat, requiring temperature control between 30-35°C.[3]

Reaction from Diethylmercury

This compound can also be synthesized from diethylmercury ((C₂H₅)₂Hg) and mercuric chloride in an ethanol solution. The reaction is heated for several hours, and the product precipitates upon cooling.[4]

Reaction Scheme: (C₂H₅)₂Hg + HgCl₂ → 2 C₂H₅HgCl

A reported yield for this method is 72%.[4]

Purification Methods

Purification of the crude this compound product is essential to remove unreacted starting materials, byproducts, and solvents. The primary method for purification is recrystallization.

Solubility Profile: this compound is insoluble in water but soluble in hot ethanol and ether.[1] This solubility profile is exploited for purification. The crude product can be dissolved in a minimal amount of hot ethanol (≥60°C) and then allowed to cool slowly.[1] As the solution cools, the solubility of this compound decreases, causing it to crystallize out, leaving impurities behind in the solvent. The purified crystals can then be collected by filtration.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and physical properties of this compound.

Table 1: Comparison of Synthesis Methods

| Synthesis Method | Reactants | Reported Yield (%) | Key Conditions |

|---|---|---|---|

| Grignard Reaction | Ethylmagnesium bromide, Mercuric chloride | 70–85[1] | Controlled conditions |

| From Diethylmercury | Diethylmercury, Mercuric chloride | 72[4] | Heated in ethanol at 65°C for 4h[4] |

| From Tetraethyllead | Tetraethyllead, Mercuric chloride | Not specified | Temperature kept at 30-35°C[3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molar Mass | 265.10 g/mol | [2] |

| Appearance | Silver iridescent crystals or white fluffy solid | [2] |

| Melting Point | 192.2 °C (378 °F) | [1][2] |

| Boiling Point | Sublimes | [2] |

| Density | 3.482 g/cm³ | [2] |

| Solubility in Water | Insoluble (<1 mg/mL at 20°C) | [1][2] |

| Solubility in Organic Solvents | Soluble in hot ethanol and ether |[1] |

Experimental Protocols: Characterization and Analysis

Detailed characterization is mandatory to confirm the identity, structure, and purity of the synthesized this compound. Due to the compound's toxicity, all analytical procedures must be performed with extreme caution.

Standard Characterization Techniques:

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Used for elemental analysis to determine the mercury content with high precision.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹⁹Hg NMR are used for structural confirmation of the ethyl and mercury components of the molecule.[1]

-

Gas Chromatography - Mass Spectrometry (GC-MS): A standard method for assessing the purity of the compound and identifying any volatile impurities.[1]

-

High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, especially when coupled with detectors like ICP-MS for speciation analysis.[1]

Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Toxicological Mechanism of Action

Ethylmercury exerts its toxicity primarily by interacting with sulfhydryl (-SH) groups in proteins and enzymes, leading to cellular dysfunction.[1]

Caption: Toxicological mechanism via sulfhydryl group binding.

Safety and Handling

This compound is extremely toxic and can be absorbed through the skin.[2] Chronic exposure can lead to severe cognitive and motor dysfunction and kidney damage.[1]

-

Personal Protective Equipment (PPE): A full suite of PPE, including a lab coat, chemical-resistant gloves, and splash goggles, is mandatory. All work must be conducted in a certified fume hood.[1]

-

Engineering Controls: Work should be performed in a well-ventilated laboratory, specifically within a fume hood, to prevent inhalation of vapors or dust.[1]

-

Disposal: All waste containing this compound must be treated as hazardous waste and disposed of according to strict environmental regulations.

-

Decontamination: Contaminated surfaces should be washed with a suitable solvent (e.g., acetone) followed by soap and water.[2] Contaminated clothing and materials must be sealed in a vapor-tight bag for proper disposal.[2]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Ethylmercury Chloride

Abstract

This compound (C₂H₅HgCl) is an organomercury compound of significant interest due to its historical use as a fungicide and as a component in the synthesis of Thimerosal, a preservative used in some medical products.[1] Its high toxicity and distinct toxicokinetic profile compared to other organomercurials, such as methylmercury, necessitate a thorough understanding of its fundamental physicochemical properties. This document provides a comprehensive technical overview of the core physicochemical characteristics of this compound, detailed experimental considerations, and insights into its mechanisms of action and metabolic pathways. All quantitative data is summarized for clarity, and logical and biological pathways are visualized using standardized diagrams.

Core Physicochemical Properties

This compound is a white, crystalline solid or appears as silvery, iridescent crystals.[2][3] It is known to be stable under standard conditions but is sensitive to light.[2][3][4] A key characteristic is its tendency to sublime upon heating rather than boiling at atmospheric pressure.[1][3][5]

Identification and Structural Data

| Property | Data | Reference |

| IUPAC Name | chloro(ethyl)mercury | [1][3] |

| Molecular Formula | C₂H₅HgCl | [2] |

| Molecular Weight | 265.13 g/mol | [2] |

| CAS Number | 107-27-7 | [1][2] |

| InChI Key | QWUGXIXRFGEYBD-UHFFFAOYSA-M | [1][6] |

Physical and Thermodynamic Properties

| Property | Data | Reference |

| Physical State | Crystalline Solid | [2] |

| Appearance | White flakes/crystals, Silvery iridescent solid | [1][3] |

| Melting Point | 193 - 195 °C (379.4 - 383 °F) | [2][4] |

| Boiling Point | Sublimes | [3][5] |

| Density | 3.482 g/cm³ | [2][5] |

| Vapor Pressure | 6.44 mmHg | [1][3] |

Solubility and Partitioning

| Property | Data | Reference |

| Water Solubility | Insoluble (<1 mg/mL at 20 °C) | [1][3][4][5] |

| Organic Solubility | Soluble in hot ethanol and ether | [1][4] |

| Partition Coefficient (log Kₒw) | Data not explicitly available. Related organomercury compounds like methylmercury are lipophilic (log Kₒw 1.4-1.8), suggesting this compound also favors partitioning into lipid environments. | [7] |

Stability and Reactivity

This compound is generally stable under normal laboratory conditions but exhibits sensitivity to prolonged light exposure, which can cause degradation.[2][3] It is incompatible with strong oxidizing agents.[3][4]

-

Hazardous Decomposition Products: Upon heating to decomposition, it emits highly toxic fumes including carbon monoxide, carbon dioxide, hydrogen chloride gas, and mercury oxides.[2][3]

Experimental Protocols

Synthesis of Ethylmercury Salts

A general method for the preparation of ethylmercury salts involves the reaction of a tetraethyllead with a mercuric salt, such as mercuric chloride, often in the presence of a solvent like ethanol and a carrier like talc.[8] The reaction is exothermic and requires cooling to maintain a temperature of 30-35°C.[8]

-

Reaction: (C₂H₅)₄Pb + 2HgCl₂ → 2C₂H₅HgCl + (C₂H₅)₂PbCl₂

-

Procedure Outline:

-

Mix denatured ethyl alcohol and a carrier solid (e.g., talc) in an agitated flask.

-

Add tetraethyllead to the mixture.

-

Slowly add mercuric chloride while stirring vigorously and maintaining the temperature below 40°C with external cooling.

-

Continue stirring for several hours until the mercuric chloride is consumed.

-

The resulting product is a mixture containing this compound. Further purification steps, such as recrystallization from a suitable solvent like xylene, would be necessary.

-

Determination of Melting Point

The melting point is determined using a standard capillary melting point apparatus.

-

Procedure Outline:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The tube is placed in a melting point apparatus and heated at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point.

-

Measurement of Solubility

The flask method (shake-flask) is a standard protocol for determining the solubility of a compound in various solvents.

-

Procedure Outline:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) for mercury content, to quantify its solubility.

-

Biological Interactions and Signaling Pathways

This compound exerts its toxicity primarily through its high affinity for sulfhydryl (-SH) groups, leading to the disruption of protein and enzyme function.[1] This interaction is central to its mechanism of action and toxicokinetics.

Toxicokinetics and Metabolism

Once it enters the body, ethylmercury distributes to all tissues, including crossing the blood-brain barrier.[1][6] It undergoes biotransformation, where the ethyl group is cleaved, metabolizing into inorganic mercury (Hg²⁺), particularly within the brain and kidneys.[1] This metabolic profile is distinct from methylmercury, which persists longer in its organic form.[1] Ethylmercury has a relatively short half-life in the blood, estimated at approximately 5.6 days in adults, which prevents significant accumulation from repeated low doses.[9]

References

- 1. This compound | 107-27-7 | Benchchem [benchchem.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. This compound | C2H5ClHg | CID 7862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYLMERCURIC CHLORIDE CAS#: 107-27-7 [m.chemicalbook.com]

- 5. ETHYL MERCURY CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Ethylmercury - Wikipedia [en.wikipedia.org]

- 7. Thimerosal | C9H9HgNaO2S | CID 16684434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US2344872A - Preparation of ethyl mercury salts - Google Patents [patents.google.com]

- 9. Toxicokinetics of mercury after long-term repeated exposure to thimerosal-containing vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethylmercury chloride CAS number and molecular structure

An In-depth Technical Guide to Ethylmercury Chloride for Researchers and Scientists

Overview

This compound (C₂H₅HgCl) is an organomercury compound with historical significance as a fungicide and preservative.[1] Due to its toxicity, its use is now highly restricted, but it remains a compound of interest in toxicological and environmental research, particularly as a metabolite of the vaccine preservative Thimerosal.[1][2] This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and mechanisms of toxicity, tailored for professionals in research and drug development.

Chemical Identity

-

IUPAC Name : chloro(ethyl)mercury[3]

-

Molecular Formula : C₂H₅ClHg[3]

-

Synonyms : Chloroethylmercury, Ethylmercuric Chloride, EMC, Granosan[3]

Molecular Structure

This compound consists of an ethyl group (CH₃CH₂–) covalently bonded to a mercury(II) center, which is in turn bonded to a chloride ion. The C-Hg-Cl geometry is linear.[4]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound, with comparisons to related mercury compounds for context.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 265.10 g/mol | [3] |

| Appearance | Silver iridescent crystals or white fluffy solid | [3] |

| Solubility | Insoluble in water; Soluble in hot ethanol or ether | [1] |

| InChI | InChI=1S/C2H5.ClH.Hg/c1-2;;/h1H2,2H3;1H;/q;;+1/p-1 |[3] |

Table 2: Comparative Acute Toxicity Data

| Compound | Formula | LD₅₀ (mg Hg/kg, oral in mice) | Primary Target Organs |

|---|---|---|---|

| This compound | C₂H₅ClHg | 12 | Kidney, Brain |

| Mthis compound | CH₃HgCl | 14 | Brain, Kidney |

| Mercuric Chloride (Inorganic) | HgCl₂ | 37 | Kidney |

Data compiled from Benchchem[1].

Table 3: Biotransformation in Animal Models (Rats)

| Compound | % Inorganic Hg in Kidneys | % Inorganic Hg in Brain |

|---|---|---|

| Ethylmercury | 70% | 40–50% |

| Methylmercury | <10% | <5% |

Data reflects the higher rate at which ethylmercury is metabolized to inorganic mercury compared to methylmercury. Data compiled from Benchchem[1].

Experimental Protocols

Caution : this compound is extremely toxic. All handling and synthesis must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All waste must be disposed of according to institutional and regulatory guidelines for hazardous mercury compounds.

Synthesis of this compound via Grignard Reagent

This protocol describes the synthesis of this compound from an ethylmagnesium halide (Grignard reagent) and mercuric chloride. This is a standard and reliable method for forming carbon-mercury bonds.[5]

Materials:

-

Magnesium turnings

-

Ethyl bromide or ethyl iodide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Mercuric chloride (HgCl₂)

-

Standard glassware for anhydrous reactions (e.g., flame-dried, under inert atmosphere)

Procedure:

-

Preparation of Grignard Reagent:

-

In a three-necked, flame-dried flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous ether.

-

Slowly add a solution of ethyl bromide in anhydrous ether from the dropping funnel to initiate the reaction. The reaction is exothermic and should begin to reflux. Maintain a gentle reflux by controlling the addition rate.

-

After all the ethyl bromide has been added, continue to stir until the magnesium is consumed.

-

-

Reaction with Mercuric Chloride:

-

Cool the freshly prepared Grignard solution in an ice bath.

-

In a separate flask, prepare a solution of mercuric chloride in anhydrous ether.

-

Slowly add the mercuric chloride solution to the stirred, cooled Grignard reagent. A 1:1 molar ratio of Grignard reagent to HgCl₂ is crucial for selectively forming the RHgX product.[5]

-

A precipitate of magnesium halide salts will form.

-

-

Work-up and Isolation:

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry with anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

-

Purification:

-

The product can be purified by recrystallization from a suitable solvent like hot ethanol.

-

Analytical Characterization

Characterization is essential to confirm the structure and purity of the synthesized compound.

1. Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): This is a highly sensitive technique for mercury speciation.[6][7]

-

Sample Preparation: Samples (e.g., tissues, environmental matrices) are typically digested (e.g., with tetramethylammonium hydroxide) and extracted.[6]

-

Derivatization: The extracted mercury species are derivatized to make them volatile for GC analysis. Common agents include butylmagnesium chloride (to form butylated derivatives) or sodium tetraethylborate.[6]

-

GC Separation: A capillary column (e.g., DB-5) is used to separate the derivatized mercury compounds.

-

ICP-MS Detection: The GC eluent is introduced into the ICP-MS, which atomizes and ionizes the compounds. The instrument detects specific mercury isotopes (e.g., ²⁰²Hg), providing excellent sensitivity and specificity.[8]

2. High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This method is suitable for non-volatile or thermally labile compounds.[8][9]

-

Sample Preparation: Microwave-assisted extraction with a complexing agent like 2-mercaptoethanol is effective for extracting mercury species from solid matrices like sediments.[9]

-

HPLC Separation: A reversed-phase C18 column is commonly used.[9]

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., ammonium acetate) with an organic modifier (e.g., acetonitrile) and a complexing agent (e.g., 2-mercaptoethanol) to stabilize the mercury species.[9]

-

ICP-MS Detection: The HPLC eluent is directly coupled to the ICP-MS for quantification of mercury isotopes. This setup allows for the simultaneous speciation of inorganic mercury, methylmercury, and ethylmercury.[8]

Visualized Workflows and Pathways

Synthesis and Characterization Workflow

References

- 1. This compound | 107-27-7 | Benchchem [benchchem.com]

- 2. Evidence on Neurotoxicity after Intrauterine and Childhood Exposure to Organomercurials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C2H5ClHg | CID 7862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethylmercury - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of GC-ICP-MS, GC-EI-MS and GC-EI-MS/MS for the determination of methylmercury, ethylmercury and inorganic mercury in biological samples by triple spike species-specific isotope dilution mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 8. Strategies for mercury speciation with single and multi-element approaches by HPLC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

Mechanism of action of Ethylmercury chloride in biological systems

An In-depth Technical Guide to the Mechanism of Action of Ethylmercury Chloride in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (EtHgCl), an organomercurial, is a potent toxicant with complex mechanisms of action at the cellular and molecular levels. Primarily known as the active metabolite of the preservative thimerosal, its biological effects are of significant interest. This technical guide provides a detailed examination of the molecular pathways and cellular events disrupted by ethylmercury. The core mechanism revolves around its high affinity for sulfhydryl groups, leading to widespread protein and enzyme dysfunction. This primary interaction triggers a cascade of secondary effects, including severe oxidative stress, mitochondrial dysfunction, inhibition of tubulin polymerization, and induction of apoptosis. This document synthesizes current research to provide quantitative toxicity data, detailed experimental protocols for studying its effects, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Thiol Reactivity

The foundational mechanism of ethylmercury's toxicity is its potent interaction with sulfhydryl (-SH) groups present in amino acids, particularly cysteine.[1][2][3][4] As a soft electrophile, the mercury atom in ethylmercury forms strong, poorly dissociated covalent bonds with the sulfur atoms in thiols, forming mercaptides.[1][2] This interaction is not random; it targets a vast array of proteins, enzymes, and peptides throughout the cell, disrupting their structure and function.

Key consequences of this high thiol reactivity include:

-

Enzyme Inhibition: Many enzymes rely on cysteine residues in their active sites for catalytic activity. Ethylmercury binding can irreversibly inhibit these enzymes, shutting down critical metabolic pathways.[1]

-

Disruption of Protein Structure: Thiol groups are essential for maintaining the tertiary and quaternary structure of proteins through disulfide bonds. Ethylmercury binding can interfere with this, leading to protein misfolding and loss of function.

-

Depletion of Antioxidants: Ethylmercury rapidly binds to and depletes low-molecular-weight thiols, most notably glutathione (GSH), which is the cell's primary non-enzymatic antioxidant.[3][5][6] This depletion severely compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative stress.[4][7]

Key Cellular Effects

The widespread binding of ethylmercury to thiol-containing molecules initiates several interconnected downstream toxicological effects.

Induction of Oxidative Stress

Ethylmercury is a potent inducer of oxidative stress. This occurs through two primary mechanisms:

-

Direct Generation of Reactive Oxygen Species (ROS): Interactions with cellular components, particularly mitochondria, can lead to the increased production of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[1][7][8]

-

Depletion of Glutathione (GSH): As mentioned, ethylmercury directly sequesters GSH, crippling the cell's main defense against ROS.[4][5][6] The depletion of GSH also inhibits GSH-dependent enzymes like glutathione peroxidase, further impairing the antioxidant response.[9]

This redox imbalance leads to widespread oxidative damage to lipids, proteins, and DNA.

Mitochondrial Dysfunction

Mitochondria are a primary target of ethylmercury, a consequence of their high concentration of thiol-containing proteins and their role as a hub for ROS production.[5][9] As a lipophilic cation, ethylmercury can accumulate within the mitochondria, driven by the organelle's strong negative membrane potential.[1][10]

The toxic effects on mitochondria include:

-

Inhibition of the Electron Transport Chain (ETC): Ethylmercury inhibits key components of the ETC, leading to impaired mitochondrial respiration and a significant decrease in ATP synthesis.[1][5][8]

-

Increased ROS Production: A dysfunctional ETC leaks electrons, which then react with oxygen to form superoxide, creating a vicious cycle of mitochondrial damage and oxidative stress.[1][8][11]

-

Mitochondrial Permeability Transition (MPT): The combination of oxidative stress and direct mercurial effects can induce the opening of the mitochondrial permeability transition pore (mPTP). This leads to the collapse of the mitochondrial membrane potential (ΔΨm), swelling of the mitochondria, and the release of pro-apoptotic factors into the cytosol.[5][12]

Inhibition of Tubulin Polymerization

Ethylmercury disrupts the cytoskeleton by inhibiting the polymerization of tubulin into microtubules.[1] Microtubules are critical for cell division, intracellular transport, and maintaining cell structure. By binding to sulfhydryl groups on tubulin monomers, ethylmercury prevents their assembly and can promote the disassembly of existing microtubules, leading to mitotic arrest and contributing to its cytotoxic effects.[1]

Signaling Pathways of Toxicity

Ethylmercury triggers specific signaling cascades that ultimately lead to cell death. The two most prominent are the Nrf2-mediated oxidative stress response and the mitochondrial pathway of apoptosis.

Oxidative Stress and the Nrf2 Signaling Pathway

Cells respond to the oxidative stress induced by ethylmercury by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.[13][14] While much of the detailed research has been done on the close analog methylmercury, the mechanism is expected to be highly conserved.[15][16][17]

Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Ethylmercury, as an electrophile, can directly modify critical cysteine residues on Keap1. This modification prevents Keap1 from targeting Nrf2 for degradation, allowing Nrf2 to accumulate and translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, upregulating the expression of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[13][15] This represents a critical, though often insufficient, cellular defense mechanism against ethylmercury-induced toxicity.

Ethylmercury-Induced Mitochondrial Apoptosis

The severe mitochondrial damage caused by ethylmercury is a potent trigger for the intrinsic pathway of apoptosis, or programmed cell death.[5][18][19] This pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[12][20][21][22]

Ethylmercury-induced mitochondrial stress leads to the activation of Bax and Bak, which oligomerize and form pores in the outer mitochondrial membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is counteracted by anti-apoptotic proteins like Bcl-2. The balance between these opposing factions determines the cell's fate. Once MOMP occurs, critical pro-apoptotic factors, most notably cytochrome c, are released from the mitochondrial intermembrane space into the cytosol.[9][12][19]

In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates the initiator caspase, caspase-9.[19] Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3.[1][18][19] Caspase-3 is the primary executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell dismantling.[18]

Quantitative Toxicity Data

The cytotoxicity of ethylmercury varies depending on the cell type, exposure duration, and the specific endpoint being measured. The following table summarizes key quantitative data from in vitro studies.

| Compound | Cell Line/System | Endpoint Measured | Concentration / Value | Citation(s) |

| Ethylmercury (EtHg) | C6 Rat Glioma | Cell Viability (EC₅₀) | 5.05 µM | [6] |

| EtHg-Cysteine Complex | C6 Rat Glioma | Cell Viability (EC₅₀) | 9.37 µM | [6] |

| Thimerosal | Human Neuroblastoma | Cell Viability (LC₅₀) | 82.2 nM | [23] |

| Thimerosal | C2C12 Mouse Myoblast | Proliferation Inhibition / Apoptosis | 125 - 500 nM | [19] |

| Ethylmercury | Autism/Control LCLs | ↓ ATP-linked Respiration | 0.5 - 2.5 µM | [5] |

| Ethylmercury | Autism/Control LCLs | ↓ Maximal Respiratory Capacity | 0.5 - 2.5 µM | [5] |

| Thimerosal | Human Cortical Neurons | Apoptosis / DNA Breaks | 2 - 250 µM | [18] |

| Thimerosal | Human Astrocytes | >50% Collapse in ΔΨm (1 hr) | ~14.4 µM | [1][8] |

EC₅₀: Half maximal effective concentration. LC₅₀: Lethal concentration, 50%. LCLs: Lymphoblastoid Cell Lines. ΔΨm: Mitochondrial membrane potential.

Detailed Methodologies for Key Experiments

This section provides detailed protocols for assessing the core toxicological effects of this compound.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of fluorescent probes that react with ROS to become detectable.

-

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping DCFH. In the presence of ROS (like H₂O₂), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). MitoSOX Red is a probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.

-

Materials:

-

Cell culture medium, PBS, trypsin (for adherent cells).

-

DCFH-DA stock solution (e.g., 10 mM in DMSO).

-

MitoSOX Red stock solution (e.g., 5 mM in DMSO).

-

This compound stock solution.

-

Positive control (e.g., H₂O₂ or Antimycin A).

-

Black, clear-bottom 96-well plates.

-

Fluorescence microplate reader or fluorescence microscope.

-

-

Procedure:

-

Cell Seeding: Seed cells (e.g., SH-SY5Y, Astrocytes) in a 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Incubate overnight.

-

Compound Treatment: Remove the culture medium. Treat cells with various concentrations of this compound diluted in serum-free medium for the desired time (e.g., 1, 4, or 6 hours). Include vehicle controls and a positive control.

-

Probe Loading:

-

For total cellular ROS: Remove the treatment medium, wash cells once with warm PBS. Add medium containing 5-10 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.

-

For mitochondrial superoxide: Use a similar procedure with 5 µM MitoSOX Red.[1]

-

-

Measurement: Wash cells twice with warm PBS to remove excess probe. Add PBS or a clear imaging buffer to the wells.

-

Detection: Immediately measure the fluorescence.

-

DCF: Excitation ~485 nm, Emission ~530 nm.

-

MitoSOX: Excitation ~510 nm, Emission ~580 nm.

-

-

Data Analysis: Normalize the fluorescence intensity of treated wells to that of the vehicle control wells.

-

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a cationic fluorescent dye that accumulates in mitochondria based on their membrane potential.

-

Principle: In healthy cells with a high ΔΨm, cationic dyes like Rhodamine 123 (Rh123) or tetramethylrhodamine (TMRM/TMRE) accumulate in the mitochondrial matrix, where their fluorescence is quenched. Upon mitochondrial depolarization (collapse of ΔΨm), the dye is released into the cytoplasm, leading to an increase in fluorescence (de-quenching).[24]

-

Materials:

-

Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO).

-

This compound stock solution.

-

Positive control (e.g., FCCP, a mitochondrial uncoupler).

-

Black, clear-bottom 96-well plates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate as described above.

-

Probe Loading: Remove medium, wash with PBS. Load cells with medium containing 1-5 µM Rhodamine 123 for 20-30 minutes at 37°C.

-

Wash and Treat: Wash cells twice with warm PBS to remove the dye that has not been taken up by mitochondria. Add fresh medium containing the desired concentrations of this compound or FCCP.

-

Measurement: Place the plate in a pre-warmed (37°C) fluorescence plate reader. Monitor the fluorescence kinetically over time (e.g., every 5 minutes for 1-2 hours) or at a single endpoint.

-

Detection: Excitation ~488 nm, Emission ~535 nm.[24]

-

Data Analysis: An increase in fluorescence intensity relative to the vehicle control indicates mitochondrial depolarization.

-

Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm.[25]

-

Materials:

-

Lyophilized, high-purity (>99%) tubulin protein (e.g., from porcine brain).[26]

-

Tubulin General Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[26]

-

GTP stock solution (100 mM).

-

Glycerol.

-

This compound stock solution.

-

Control compounds: Paclitaxel (stabilizer/promoter), Nocodazole or Colchicine (destabilizer/inhibitor).

-

Temperature-controlled UV/Vis spectrophotometer with a 96-well plate reader.

-

-

Procedure:

-

Preparation: All reagents and tubulin must be kept on ice to prevent premature polymerization. Pre-warm the spectrophotometer to 37°C.

-

Tubulin Reconstitution: Reconstitute lyophilized tubulin in ice-cold General Polymerization Buffer to a final concentration of ~3-5 mg/mL.

-

Reaction Mix: On ice, prepare the reaction mix in a microtiter plate. For a 100 µL final volume:

-

80 µL Tubulin solution in buffer.

-

10 µL of 10x GTP/Glycerol supplement (to give final concentrations of 1 mM GTP and 10% glycerol).

-

10 µL of 10x test compound (ethylmercury) or control compound diluted in buffer.

-

-

Measurement: Immediately place the plate into the 37°C spectrophotometer.

-

Detection: Measure the absorbance at 340 nm every minute for 60-90 minutes.[25]

-

Data Analysis: Plot absorbance (OD 340 nm) versus time. Inhibition of polymerization is observed as a decrease in the rate (slope) and/or the maximal absorbance (plateau) compared to the vehicle control.

-

Conclusion

The mechanism of action of this compound is multifaceted, stemming from its fundamental reactivity with sulfhydryl groups. This primary interaction initiates a cascade of deleterious cellular events, most notably severe oxidative stress and profound mitochondrial dysfunction. These pathologies converge on the activation of the intrinsic apoptotic pathway, leading to programmed cell death. Understanding these detailed molecular mechanisms is crucial for assessing the toxicological risk of ethylmercury and for developing potential therapeutic strategies to counteract its effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the complex biology of this potent organomercurial.

References

- 1. Thimerosal-Derived Ethylmercury Is a Mitochondrial Toxin in Human Astrocytes: Possible Role of Fenton Chemistry in the Oxidation and Breakage of mtDNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Thiol-modulated mechanisms of the cytotoxicity of thimerosal and inhibition of DNA topoisomerase II alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased Susceptibility to Ethylmercury-Induced Mitochondrial Dysfunction in a Subset of Autism Lymphoblastoid Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative study on methyl- and ethylmercury-induced toxicity in C6 glioma cells and the potential role of LAT-1 in mediating mercurial-thiol complexes uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajmhs.umed.edu.al [ajmhs.umed.edu.al]

- 8. researchgate.net [researchgate.net]

- 9. Mercury-induced apoptosis in human lymphocytes: caspase activation is linked to redox status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mercury-induced apoptosis in human lymphoid cells: evidence that the apoptotic pathway is mercurial species dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Pathways Associated With Methylmercury-Induced Nrf2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Pathways Associated With Methylmercury-Induced Nrf2 Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methylmercury augments Nrf2 activity by downregulation of the Src family kinase Fyn - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Methylmercury Induces Acute Oxidative Stress, Altering Nrf2 Protein Level in Primary Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thimerosal Induces DNA Breaks, Caspase-3 Activation, Membrane Damage, and Cell Death in Cultured Human Neurons and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thimerosal-Induced Apoptosis in Mouse C2C12 Myoblast Cells Occurs through Suppression of the PI3K/Akt/Survivin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 21. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. In vitro modulation of mercury-induced rat liver mitochondria dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. interchim.fr [interchim.fr]

- 26. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Toxicokinetics and Metabolism of Ethylmercury in vivo: A Technical Guide

1.0 Introduction

Ethylmercury (EtHg) is an organometallic cation (C₂H₅Hg⁺) primarily encountered in biological systems through exposure to thimerosal, an organomercury compound used as a preservative in some vaccines and pharmaceutical preparations.[1][2] Upon administration, thimerosal rapidly metabolizes, releasing ethylmercury and thiosalicylate.[3][4] Understanding the in vivo fate of ethylmercury is critical for researchers, toxicologists, and drug development professionals involved in assessing the safety and risk profile of thimerosal-containing products.

For many years, the toxicokinetics of methylmercury (MeHg) were used as a surrogate for EtHg. However, accumulating evidence from in vivo studies demonstrates significant differences in their absorption, distribution, metabolism, and excretion profiles.[2][5] EtHg exhibits a much shorter half-life in the blood and is cleared from the body more rapidly than MeHg.[2][5] This guide provides a detailed overview of the current scientific understanding of ethylmercury's toxicokinetics and metabolism, focusing on quantitative data and experimental methodologies from key in vivo studies.

2.0 Absorption and Distribution

Following parenteral (e.g., intramuscular) administration, as is common with vaccines, ethylmercury is readily absorbed and distributed throughout the body.[6] Like other organomercurials, it crosses biological membranes, including the blood-brain barrier and the placental barrier.[1][7]

2.1 Blood-Brain Barrier Transport

Ethylmercury's passage into the central nervous system is an active process. Research indicates that ethylmercury-containing compounds are transported across the blood-brain barrier by the L (leucine-preferring)-amino acid transport (LAT) system, the same mechanism used by methylmercury.[7]

2.2 Tissue Distribution

Once in circulation, ethylmercury distributes to all tissues. However, its distribution is not uniform. Studies in mice show that shortly after exposure, the kidneys are the primary site of accumulation for both ethylmercury and its metabolite, inorganic mercury, accounting for over 70% of the total mercury body burden.[8] In contrast, the brain contains a much smaller fraction, typically less than 1% of the total body burden.[8]

In comparative studies with methylmercury in infant monkeys, brain concentrations of total mercury were found to be approximately three to four times lower in the thimerosal-exposed group.[5] However, the proportion of inorganic mercury in the brain was significantly higher after ethylmercury exposure.[5]

3.0 Metabolism and Biotransformation

The central metabolic process for ethylmercury in vivo is its rapid biotransformation into inorganic mercury (Hg²⁺). This dealkylation occurs quickly after administration.[8][9]

The conversion of ethylmercury to inorganic mercury is a critical step in its toxicokinetic profile. This process is believed to be mediated by the Fenton reaction (hydroxyl radical formation) within red blood cells.[8][9] The resulting inorganic mercury has a different distribution and toxicity profile than its organic precursor and does not cross the blood-brain barrier as readily.[4] This rapid conversion is a key factor distinguishing its kinetics from methylmercury, which is dealkylated more slowly.[4]

Caption: Metabolic pathway of Thimerosal to Ethylmercury and Inorganic Mercury.

4.0 Excretion

Ethylmercury is eliminated from the body significantly faster than methylmercury.[5] The primary route of excretion is through the feces.[10] A study on human infants who received thimerosal-containing vaccines found low concentrations of mercury in the urine but high concentrations in the stool.[10] This suggests that biliary excretion is the main pathway for elimination from the blood.

The rapid clearance is reflected in its biological half-life. The estimated blood half-life of ethylmercury in infants is approximately 7 days.[10] In mice, the half-life in blood was determined to be 8.8 days, while in the brain it was 10.7 days.[8] Notably, the half-life in the kidney was much longer at 45.2 days, consistent with it being the main organ of accumulation.[8]

5.0 Summary of Quantitative Toxicokinetic Parameters

The following tables summarize key quantitative data from in vivo studies on ethylmercury.

Table 1: Biological Half-Life of Mercury After Ethylmercury Exposure

| Species | Tissue | Half-Life (Days) | Citation |

| Human (Infant) | Blood | ~7 | [10] |

| Monkey (Infant) | Blood | 6.9 | [5] |

| Monkey (Infant) | Brain | 24.2 | [5] |

| Mouse | Blood | 8.8 | [8] |

| Mouse | Brain | 10.7 | [8] |

| Mouse | Heart | 7.8 | [8] |

| Mouse | Liver | 7.7 | [8] |

| Mouse | Kidney | 45.2 | [8] |

Table 2: Tissue Distribution of Mercury After Ethylmercury Exposure

| Species | Finding | Details | Citation |

| Mouse | Predominant Accumulation | Kidneys accounted for >70% of total body burden 0.5 hours post-exposure. | [8] |

| Mouse | Low Brain Burden | Brain accounted for <1.0% of total body burden 0.5 hours post-exposure. | [8] |

| Monkey (Infant) | Brain Concentration | Total mercury levels were 3-4 times lower than after methylmercury exposure. | [5] |

| Monkey (Infant) | Brain Metabolite Profile | Inorganic mercury constituted a much higher proportion (21-86%) of total brain mercury compared to methylmercury exposure (6-10%). | [5] |

6.0 Key In Vivo Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicokinetic studies. Below are summaries of key experimental designs.

Protocol 1: Kinetics and Metabolism in Mice (Carneiro et al., 2014)

-

Animal Model: Mice.[8]

-

Dosing Regimen: A single intramuscular dose of 20 µg of mercury administered as thimerosal.[8]

-

Sample Collection: Blood, brain, heart, kidney, and liver were collected at multiple time points ranging from 0.5 hours to 1980 hours post-exposure.[8]

-

Analytical Technique: Speciation analysis of mercury (distinguishing between ethylmercury and inorganic mercury) was performed using liquid chromatography hyphenated with inductively coupled mass spectrometry (LC-ICP-MS).[8][9]

Caption: A representative experimental workflow for an in vivo toxicokinetics study.

Protocol 2: Comparative Study in Infant Monkeys (Burbacher et al., 2005)

-

Animal Model: Newborn monkeys (Macaca fascicularis).[5]

-

Dosing Regimen: Monkeys were exposed to thimerosal via intramuscular injection at a dose of 20 µg Hg/kg on days 0, 7, 14, and 21 to mimic a pediatric vaccination schedule. A separate group was exposed to an equivalent dose of methylmercury orally.[5]

-

Sample Collection: Blood samples were collected at multiple intervals. Brain tissue was collected upon sacrifice at 2, 4, 7, or 28 days after the final dose.[5]

-

Analytical Technique: Total mercury was measured in blood. Total and inorganic mercury concentrations were measured in brain samples.[5]

Protocol 3: Excretion Study in Human Infants (Pichichero et al., 2002)

-

Study Population: 40 full-term infants aged 6 months or younger.[10]

-

Exposure: Infants received routine vaccinations containing thimerosal as a preservative.[10]

-

Sample Collection: Blood, urine, and stool samples were obtained between 3 and 28 days after vaccination.[10]

-

Analytical Technique: Total mercury (organic and inorganic) was measured using cold vapour atomic absorption.[10]

The in vivo toxicokinetics of ethylmercury are characterized by rapid absorption, widespread distribution with primary accumulation in the kidneys, and swift biotransformation to inorganic mercury.[8] Its elimination from the blood is fast, with a half-life of approximately one week, and occurs predominantly via the fecal route.[8][10] These characteristics, particularly the rapid metabolism and excretion, clearly distinguish ethylmercury from the more persistent and neurotoxic methylmercury, making the latter an inappropriate surrogate for risk assessment.[5] The data strongly indicate that the kidney is a potential target organ for toxicity due to the accumulation of inorganic mercury.[8]

References

- 1. Ethylmercury - Wikipedia [en.wikipedia.org]

- 2. Toxicity of ethylmercury (and Thimerosal): a comparison with methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thimerosal and Animal Brains: New Data for Assessing Human Ethylmercury Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Examining the evidence that ethylmercury crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A systematic study of the disposition and metabolism of mercury species in mice after exposure to low levels of thimerosal (ethylmercury) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Mercury concentrations and metabolism in infants receiving vaccines containing thiomersal: a descriptive study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Silent Guardian: A Technical History of Ethylmercury Chloride as a Fungicide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylmercury chloride (C2H5ClHg), an organomercurial compound, holds a significant, albeit controversial, place in the history of agriculture.[1][2] Widely adopted in the early to mid-20th century, it was a highly effective and broad-spectrum fungicide, primarily utilized as a seed treatment to protect a variety of crops from devastating fungal diseases.[1][3][4] Its use led to notable increases in crop yields by controlling seed-borne pathogens.[4] However, the compound's high toxicity to humans and the environment ultimately led to its widespread ban in many countries.[5] This technical guide provides a comprehensive overview of the historical applications of this compound as a fungicide, detailing its mechanism of action, experimental evaluation, quantitative efficacy, and the context of its eventual decline.

Introduction: The Rise of Organomercurials in Crop Protection

The early 20th century marked a turning point in the fight against agricultural plant diseases. Following the discovery of the fungicidal properties of organomercury compounds in Germany in 1913, these chemicals quickly became a cornerstone of seed treatment.[1][3] this compound, often formulated into products like "Ceresan" and "Granosan," emerged as a prominent player due to its high efficacy at very low application rates.[6] It was particularly valued for its ability to control a wide spectrum of seed-borne diseases in crucial crops such as cereals (wheat, barley, oats), cotton, and flax.[4] The application of this compound as a seed dressing was a significant technological advancement, offering protection to the seed and young seedling from both surface-borne and more deep-seated fungal infections.[4]

Physicochemical Properties and Synthesis

This compound exists as silver iridescent crystals or a white fluffy solid that sublimes easily and is sensitive to light.[7] It is insoluble in water.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C2H5ClHg | [7] |

| Molecular Weight | 265.10 g/mol | [7] |

| Appearance | Silver iridescent crystals or white fluffy solid | [7] |

| Water Solubility | Insoluble | [7] |

The industrial synthesis of ethylmercury salts for fungicidal use often involved the reaction of tetraethyl lead with a mercury salt, such as mercuric chloride, in a suitable solvent. One patented method describes providing a solution of tetraethyl lead in ethyl alcohol and then introducing mercuric chloride with agitation, while carefully controlling the temperature to prevent it from rising substantially above 40°C.[8]

Mechanism of Fungicidal Action

The potent fungicidal activity of this compound stems from the high affinity of the mercury atom for sulfhydryl (-SH) groups present in amino acids, peptides, and proteins.[9][10] This interaction disrupts the structure and function of essential enzymes and proteins within the fungal cell, leading to a cascade of metabolic failures and ultimately, cell death.

Historical Applications and Efficacy

This compound was a versatile fungicide applied to a range of crops and for other agricultural purposes.

Seed Treatment of Cereals

One of the primary applications of this compound was as a seed dressing for small grains to control smuts and bunts, which were major causes of yield loss.

Table 2: Historical Application Rates of this compound as a Seed Treatment

| Crop | Target Disease | Formulation | Application Rate | Reference |

| Wheat | Karnal Bunt (Tilletia indica) | Ceresan (this compound) | 2 g/kg of seed | [1] |

| Wheat | Bunt (Tilletia tritici) | Copper sulfate (for comparison) | Wetting kernels with solution | [3] |

| Barley | Loose Smut (Ustilago nuda) | Not specified | Not specified | |

| Oats | Smuts | Not specified | Not specified |

Quantitative Efficacy Data: Historical studies demonstrated the high efficacy of this compound. For instance, in the control of Karnal bunt of wheat, a seed treatment with Ceresan at 2 g/kg was found to significantly reduce teliospore germination.[1] While specific percentage control data from the era of its use is not readily available in modern databases, its widespread adoption and the significant reduction in smut diseases during that period are testaments to its effectiveness.[11]

Other Agricultural Applications

Beyond cereal seed treatment, this compound was also used for:

-

Cotton and Flax Seed Treatment: To control seed-borne diseases.[4]

-

Lumber Treatment: To prevent sap stain in freshly sawed pine and sap gum lumber. A common application involved dipping the lumber in a solution of 1 part this compound in 10,000 parts of water.[4]

Experimental Protocols for Efficacy Evaluation (Historical Perspective)

The evaluation of fungicides like this compound in the mid-20th century involved a combination of laboratory and field trials. While specific protocols varied, the general methodology followed a structured approach to assess the chemical's ability to control fungal pathogens.

Key Steps in Historical Efficacy Testing:

-

Inoculum Preparation: Fungal pathogens, such as Tilletia spp. for bunt, were cultured and spores were harvested to create a standardized inoculum.

-

Seed Treatment: Seeds were treated with the fungicide at various concentrations. This was often done by dusting the seeds with a powdered formulation or treating them with a liquid suspension.

-

Laboratory Germination Tests: The germination rates of treated and untreated seeds were compared to assess for phytotoxicity. The effect of the fungicide on spore germination was also evaluated in vitro.

-

Field Trials:

-

Experimental Design: Field plots were typically laid out in a randomized block design to account for variations in soil and environmental conditions.

-

Sowing: Both treated and untreated (control) seeds, often artificially inoculated with the target pathogen, were sown.

-

Disease Assessment: Throughout the growing season, plants were monitored for disease symptoms. Disease incidence (percentage of infected plants) and severity (degree of infection on a plant) were recorded. For smuts, this often involved counting the number of infected heads per unit area at flowering.[8]

-

Yield Measurement: At the end of the growing season, the grain yield from treated and control plots was harvested and measured to determine the economic benefit of the fungicide treatment.[8]

-

Toxicology and Environmental Fate

This compound is a highly toxic compound with significant health risks for humans and animals.[7]

Table 3: Acute Toxicity Data for this compound

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Mouse | Intraperitoneal (i.p.) | 28 | [6] |

| Rat | Oral | 50 | [6] |

Exposure to this compound can cause a range of symptoms, including skin burns, and upon absorption, can lead to severe neurological and kidney damage.[7] The environmental persistence of mercury and its potential for bioaccumulation were major factors in the decision to ban its use in agriculture.[5]

Regulatory Status and Decline in Use

The high toxicity and environmental risks associated with organomercurial fungicides, including this compound, led to a global movement to restrict their use. In the United States, the use of alkyl mercury compounds on food grains was banned in 1970. Australia cancelled the registration for most agricultural products containing mercury in 1995, with a final phase-out of its use in sugarcane in 2020.[5] The European Union has also prohibited the sale and use of mercury-based pesticides for plant protection. These regulatory actions were driven by numerous incidents of mercury poisoning in humans and wildlife, often resulting from the consumption of treated grain.

Conclusion

This compound was a powerful tool in the historical development of agricultural fungicides, offering effective control of many devastating seed-borne diseases and contributing to increased food production. Its broad-spectrum activity and low application rates made it a popular choice for several decades. However, the severe toxicity of this compound to humans and its detrimental impact on the environment could not be ignored. The story of this compound serves as a critical case study in the evolution of pesticide science and regulation, highlighting the ongoing challenge of balancing agricultural productivity with human and environmental safety. The transition away from organomercurials spurred the development of newer, safer, and more targeted fungicides that are the mainstays of modern crop protection.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. online.ucpress.edu [online.ucpress.edu]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Mercury fungicides | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. USRE17276E - Method of producing mercury - Google Patents [patents.google.com]

- 8. caws.org.nz [caws.org.nz]

- 9. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

An In-Depth Technical Guide to the Stability and Degradation of Ethylmercury Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylmercury chloride (C₂H₅HgCl) is an organomercury compound that has seen historical use as a fungicide and as a component of the preservative thimerosal.[1] Understanding its stability and degradation pathways is of paramount importance for assessing its environmental fate, toxicological profile, and for the development of analytical methods for its detection and quantification. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and details its degradation products.

Physicochemical Properties

This compound is a white, crystalline solid that sublimes easily and is sensitive to light.[1] It is insoluble in water.[1]

| Property | Value | Reference |

| Molecular Formula | C₂H₅HgCl | [1] |

| Molecular Weight | 265.10 g/mol | [1] |

| Melting Point | 192-195 °C | |

| Appearance | White crystalline solid | [1] |

| Solubility in Water | Insoluble | [1] |

Stability of this compound

The stability of this compound is influenced by several factors, including light, temperature, and pH.

Photostability

This compound is known to be sensitive to prolonged exposure to light, which can induce its degradation.[1] Studies on the related compound thimerosal, which contains an ethylmercury moiety, have shown that photodegradation can occur. For instance, the photocatalytic degradation of this compound has been observed in the presence of UV-A light and a TiO₂ catalyst.[2]

Thermal Stability

Stability in Aqueous Solutions

In aqueous solutions, particularly in the context of thimerosal, the ethylmercury cation (C₂H₅Hg⁺) can be released. Thimerosal has been observed to break down into this compound and ethylmercury hydroxide in aqueous salt solutions.[1] The presence of sodium chloride has been shown to accelerate the decomposition of thimerosal.[4] The solubility and speciation of mercury compounds, and thus their stability, are also influenced by pH and the presence of complexing agents like chloride.[5] More acidic conditions may increase the solubility of ethylmercury compounds.

A long-term stability study on ethylmercury in bovine whole blood indicated that it was stable for up to one year when stored at temperatures of -70°C, -20°C, 4°C, and 23°C. However, at 37°C, stability was maintained for no more than two weeks.[6][7][8]

Degradation of this compound

The degradation of this compound primarily involves the cleavage of the carbon-mercury bond, leading to the formation of the ethylmercury cation and subsequently inorganic mercury.

Degradation Products

The primary degradation products of this compound in aqueous and biological systems are:

-

Ethylmercury cation (C₂H₅Hg⁺) : The initial product of dissociation in solution.[9]

-

Ethylmercury hydroxide (C₂H₅HgOH) : Formed from the reaction of the ethylmercury cation with hydroxyl ions in aqueous solutions.[10][11]

-